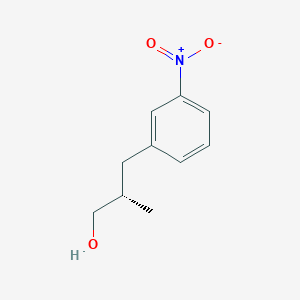

(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol

CAS No.: 2248198-07-2

Cat. No.: VC7063728

Molecular Formula: C10H13NO3

Molecular Weight: 195.218

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2248198-07-2 |

|---|---|

| Molecular Formula | C10H13NO3 |

| Molecular Weight | 195.218 |

| IUPAC Name | (2S)-2-methyl-3-(3-nitrophenyl)propan-1-ol |

| Standard InChI | InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m0/s1 |

| Standard InChI Key | PIZHQNFEEFJIKG-QMMMGPOBSA-N |

| SMILES | CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-methyl-3-(3-nitrophenyl)propan-1-ol, reflects its stereochemistry and substitution pattern. The nitro group at the meta position of the phenyl ring influences electronic distribution, while the hydroxyl group and methyl branch at the C2 position contribute to its chiral environment. Key properties include:

| Property | Value |

|---|---|

| CAS Number | 2248198-07-2 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.218 g/mol |

| Stereochemistry | (2S) configuration |

| SMILES | CC(CC1=CC(=CC=C1)N+[O-])CO |

The nitro group’s electron-withdrawing nature polarizes the aromatic ring, enhancing reactivity in electrophilic substitutions.

Spectroscopic Characterization

While direct NMR data for this compound is unavailable, analogous secondary alcohols exhibit distinct spectral features. For example, 2-methyl-1-phenylpropan-1-ol derivatives show hydroxyl proton resonances near δ 1.5–2.0 ppm (¹H NMR) and carbon signals for the methyl group around δ 20–25 ppm (¹³C NMR) . The nitro group’s impact would deshield adjacent aromatic protons, shifting their signals downfield to δ 7.5–8.5 ppm.

Synthesis Pathways

Catalytic Oxidation of Secondary Alcohols

Manganese-catalyzed oxidation using hydrogen peroxide (H₂O₂) is a viable route for synthesizing related ketones, which could be reduced enantioselectively to yield the target alcohol. For instance, 2-methyl-1-phenylpropan-1-ol oxidizes to 2-methyl-1-phenylpropan-1-one under Mn-based catalysis . Applying this method to a nitro-substituted precursor, followed by asymmetric reduction, may produce (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol.

Reaction Conditions:

-

Catalyst: Mn complex (e.g., [Mn(III)(OH)(terpy)]²⁺)

-

Oxidant: H₂O₂ (1.2 equivalents)

-

Solvent: Acetonitrile

-

Temperature: 25°C

Enantioselective Reduction

The ketone precursor, 3-(3-nitrophenyl)-2-methylpropan-1-one, could undergo asymmetric reduction using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or enzymatic systems. For example, alcohol dehydrogenases from Lactobacillus species achieve >99% enantiomeric excess (ee) in reducing similar aryl ketones.

Applications in Organic Synthesis

Chiral Building Block

The compound’s (2S) configuration makes it valuable for synthesizing enantiomerically pure pharmaceuticals. For example, β-blockers such as propranolol require chiral alcohol intermediates for optimal activity.

Nitro Group Functionalization

The nitro group can be reduced to an amine, enabling access to aniline derivatives used in dyes and agrochemicals. Catalytic hydrogenation with Pd/C or transfer hydrogenation with ammonium formate are standard methods.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume